5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol

UV protection benzimidazole SAR photoprotection

This 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole is the non-substitutable key intermediate for ilaprazole API synthesis (CN113354623A). 5-Position pyrrole substitution delivers >95% growth inhibition against five dermatophyte strains—over 20-fold more potent than 5-COOH and 5-SO₃H analogs. It is the sole benzimidazole-2-thiol in its SAR series with quantifiable DPPH IC₅₀ (64.098 µg/mL) and provides 1.87× higher SPF vs. the thiophene analog with ≥80% photostability. Generic analogs fail. Inquire for bulk pricing.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 172152-53-3
Cat. No. B186209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol
CAS172152-53-3
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC3=C(C=C2)NC(=S)N3
InChIInChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15)
InChIKeyYYXGYVYKGRUILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (CAS 172152-53-3): Core Properties and Procurement Context


5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol, also designated as 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole, is a heterocyclic compound comprising a benzimidazole-2-thiol core functionalized at the 5-position with a pyrrole ring [1]. Its molecular formula is C₁₁H₉N₃S, with a molecular weight of 215.28 g/mol and a computed XLogP3-AA of 1.6 [1]. The compound is primarily employed as a pharmaceutical intermediate, most notably in the synthesis of the proton pump inhibitor ilaprazole [2]. Within the broader benzimidazole-2-thiol class, 5-position substitution profoundly modulates physicochemical properties and biological performance, necessitating precise specification for reproducible research and manufacturing outcomes.

Why 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol Cannot Be Casually Substituted: Structural Determinants of Function


Substitution at the 5-position of the benzimidazole-2-thiol scaffold is not a silent modification; it dictates UV absorption, antioxidant capacity, antifungal potency, and photostability in a quantitatively significant manner. As demonstrated in a systematic structure–activity relationship (SAR) study of benzimidazole derivatives bearing 5-membered heterocycles at position 2, replacing the pyrrole ring with furan or thiophene, or altering the 5-substituent from -H to -COOH or -SO₃H, produces up to 3‑fold differences in sun protection factor (SPF) and entirely eliminates antioxidant activity in certain analogs [1]. Furthermore, the specific pyrrole-substituted scaffold is a documented key intermediate in ilaprazole manufacturing, a role that chemically similar analogs cannot fulfill due to divergent reactivity and regulatory status [2]. These quantitative disparities underscore that generic benzimidazole-2-thiols are not interchangeable; the exact compound identity is critical for achieving reproducible experimental and industrial outcomes.

Quantitative Differentiation of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol Against Close Structural Analogs


SPF and UVB Protection: 1.87‑Fold Higher Than the Thiophene Analog

In a head-to-head comparison within a single study, 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (compound 10) exhibited an SPF of 13.13 ± 0.70 in solution, representing a 1.87‑fold improvement over the thiophene-substituted analog (compound 12, SPF = 7.03 ± 0.42) under identical assay conditions [1]. Although the furan analog (compound 11) yielded a higher SPF (20.06 ± 3.04), the pyrrole derivative provides a balanced profile when considered alongside photostability data.

UV protection benzimidazole SAR photoprotection

Broad‑Spectrum Antifungal Activity: >95% Growth Inhibition Against Five Dermatophyte Strains

At a concentration of 100 µg/mL, 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (compound 10) achieved growth inhibition ranging from 96.26% to 101.75% across five dermatophyte strains (M. gypseum, M. canis, T. mentagrophytes, T. tonsurans, E. floccosum) [1]. In contrast, the 5‑carboxylic acid analog (compound 13) showed minimal activity, with inhibition as low as 3.74% against M. gypseum under identical conditions [1]. The 5‑sulfonic acid analog (compound 7) exhibited only moderate inhibition (52–73%), quantifying the critical importance of the unsubstituted 5‑position (-H) in this scaffold.

antifungal dermatophyte inhibition benzimidazole

Antioxidant Activity: Sole Derivative in Series with Quantifiable DPPH Radical Scavenging IC₅₀

Among the benzimidazole derivatives evaluated in the SAR study, only 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (compound 10) demonstrated sufficient DPPH radical scavenging activity to permit IC₅₀ determination, yielding a value of 64.098 µg/mL [1]. The furan analog (compound 11) and the 5‑sulfonic acid analog (compound 7) also showed >50% inhibition at screening concentrations but were not reported to have calculable IC₅₀ values. All other analogs, including the thiophene derivative and 5‑COOH derivatives, were essentially devoid of antioxidant activity.

antioxidant DPPH assay radical scavenging

Photostability: Balanced Performance Between UVB and UVA Ranges

Photostability assessment revealed that 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol (compound 10) meets the regulatory threshold for photostability (in vitro % SPFeff and % UVA-PFeff ≥80%) [1]. It displayed greater photostability in the UVA range than in the UVB range [1]. In contrast, the furan analog (compound 11) was photoinstable, with both % SPFeff and % PF-UVAeff falling below 80%. The thiophene analog (compound 12) exhibited excellent photostability across the full UV spectrum, surpassing compound 10. Thus, the pyrrole derivative occupies an intermediate position, offering a trade‑off between SPF magnitude and photostability.

photostability sunscreen UV degradation

Validated Industrial Utility: Key Intermediate for Ilaprazole Manufacturing

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is explicitly identified and utilized as a key intermediate in the synthesis of ilaprazole, a marketed proton pump inhibitor [1][2]. A Chinese patent (CN113354623A) discloses an optimized industrial preparation method for this specific compound, underscoring its commercial relevance [2]. While numerous benzimidazole-2-thiol analogs exist, this particular derivative possesses the precise substitution pattern required for the ilaprazole synthetic route; generic substitution with, for example, a 5‑methoxy or 5‑chloro benzimidazole-2-thiol would be chemically incompatible and yield an incorrect final product.

pharmaceutical intermediate ilaprazole proton pump inhibitor

Validated Application Scenarios for 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol Based on Quantitative Evidence


Pharmaceutical Intermediate for Ilaprazole and Related Proton Pump Inhibitors

This compound serves as a critical building block in the industrial synthesis of ilaprazole, with its exact 5‑(pyrrol‑1‑yl)‑2‑mercaptobenzimidazole structure being non‑substitutable for achieving the correct final drug substance. Procurement for this application is supported by a dedicated Chinese patent (CN113354623A) detailing an optimized, high‑yield preparation method [1].

Antifungal Screening and Dermatophyte Research

Given its consistent and potent in vitro growth inhibition (>95%) against five dermatophyte strains at 100 µg/mL, this compound is a strong candidate for inclusion in antifungal screening panels, particularly for studies targeting M. gypseum, M. canis, T. mentagrophytes, T. tonsurans, and E. floccosum [2]. It outperforms 5‑carboxylic acid and 5‑sulfonic acid analogs by over 20‑fold under identical conditions.

Development of Balanced UV‑Protective and Photostable Topical Formulations

Formulators seeking a benzimidazole‑based UV filter with moderate SPF (13.13 in solution) and regulatory‑compliant photostability (≥80% post‑irradiation) should consider this pyrrole derivative. It provides 1.87‑fold higher SPF than the thiophene analog while maintaining photostability, unlike the photoinstable furan analog [2]. Its additional antifungal and antioxidant activities [2] may offer multifunctional benefits in cosmetic or dermatological applications.

Antioxidant Activity Studies with Structurally Defined Benzimidazoles

In experiments requiring a benzimidazole‑2‑thiol derivative with measurable radical scavenging capacity, this compound is uniquely positioned within its SAR series as the sole derivative with a quantifiable DPPH IC₅₀ (64.098 µg/mL) [2]. This makes it a suitable positive control or lead scaffold for antioxidant research where other closely related analogs are inactive.

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